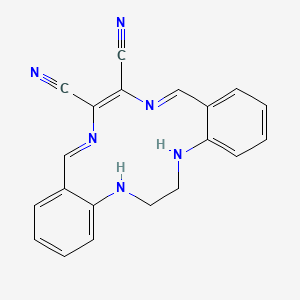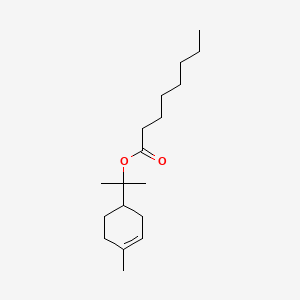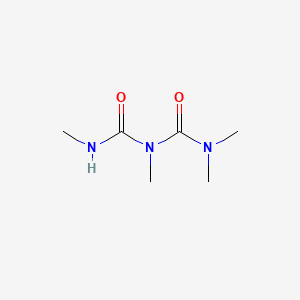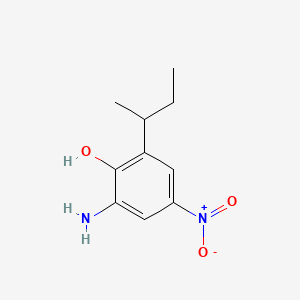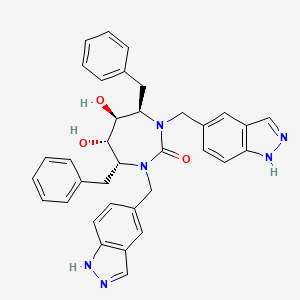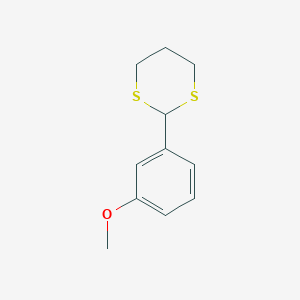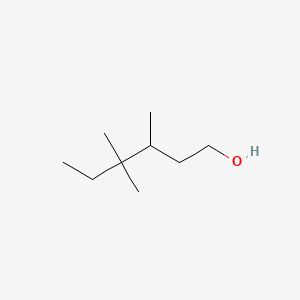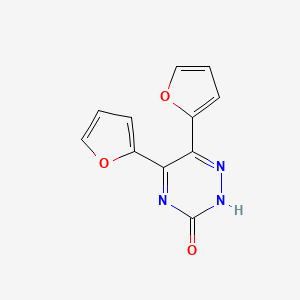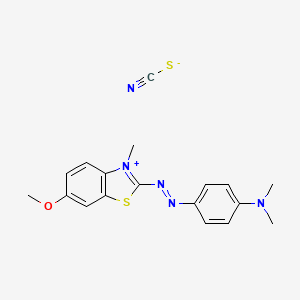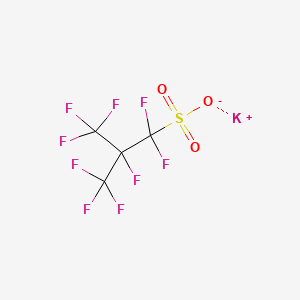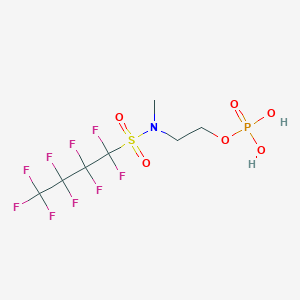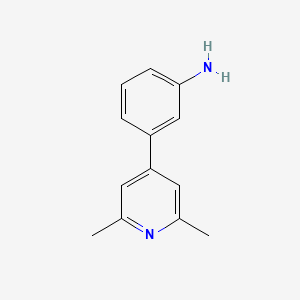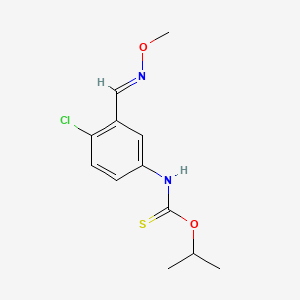
Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester is a chemical compound with the molecular formula C_12H_14ClNO_2S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a methoxyimino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester typically involves the reaction of 4-chloro-3-((methoxyimino)methyl)phenylamine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- This compound .
Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester: .
Uniqueness
This compound is unique due to its specific structural features, such as the chloro-substituted phenyl ring and the methoxyimino group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
165549-75-7 |
|---|---|
Molekularformel |
C12H15ClN2O2S |
Molekulargewicht |
286.78 g/mol |
IUPAC-Name |
O-propan-2-yl N-[4-chloro-3-[(E)-methoxyiminomethyl]phenyl]carbamothioate |
InChI |
InChI=1S/C12H15ClN2O2S/c1-8(2)17-12(18)15-10-4-5-11(13)9(6-10)7-14-16-3/h4-8H,1-3H3,(H,15,18)/b14-7+ |
InChI-Schlüssel |
IHKUMDSKBCOMKR-VGOFMYFVSA-N |
Isomerische SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)/C=N/OC |
Kanonische SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C=NOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


